REACTION_CXSMILES
|
F[CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:14]=[C:13]2[C:9]([CH2:10][C:11]3([CH2:20][CH2:19][C:18](=[O:21])[CH2:17][CH2:16]3)[C:12]2=[O:15])=[CH:8][CH:7]=1.[CH2:22](OC1C=C2C(CCC2=O)=CC=1)C(C)C.C(OC)(=O)C=C>>[CH2:4]([O:5][C:6]1[CH:14]=[C:13]2[C:9]([CH2:10][C:11]3([CH2:20][CH2:19][C:18](=[O:21])[CH2:17][CH2:16]3)[C:12]2=[O:15])=[CH:8][CH:7]=1)[CH:3]([CH3:22])[CH3:2]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
FCCCOC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)OC1=CC=C2CCC(C2=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)OC1=CC=C2CCC(C2=C1)=O
|
Name
|
|
Quantity
|
2.92 mL
|
Type
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reactant
|
Smiles
|
C(C=C)(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)OC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.02 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |